Cas no 85417-41-0 (Tris(2,6-dimethoxyphenyl)phosphine)

Tris(2,6-dimethoxyphenyl)phosphine 化学的及び物理的性質
名前と識別子
-
- Tris(2,6-dimethoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenly)phosphine
- TDMPP
- tris(2,6-dimethoxyphenyl)phosphane
- DMPP
- Phosphine, tris(2,6-dimethoxyphenyl)-
- PubChem6450
- 2,6-DMPP
- CMLWFCUAXGSMBB-UHFFFAOYSA-
- tri(2,6-dimethoxyphenyl)phosphine
- CMLWFCUAXGSMBB-UHFFFAOYSA-N
- tris (2,6-dimethoxyphenyl)phosphine
- LS41027
- AK140677
- AX8155789
- ST24050314
- Tris(2,6-dimethoxyphenyl)phosphine (ACI)
- EN300-7379352
- DTXSID10370382
- AS-61743
- AKOS015851709
- 85417-41-0
- Tris(2,6-dimethoxyphenyl)phosphine, 98%
- SCHEMBL148067
- InChI=1/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3
- CS-0085659
- T1614
- MFCD00192558
- DB-299336
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- MDL: MFCD00192558
- インチ: 1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3
- InChIKey: CMLWFCUAXGSMBB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(P(C2C(OC)=CC=CC=2OC)C2C(OC)=CC=CC=2OC)=C(OC)C=CC=1
計算された属性
- せいみつぶんしりょう: 442.15500
- どういたいしつりょう: 442.155
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 4.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 153.0 to 157.0 deg-C
- ふってん: 566.4°C at 760 mmHg
- フラッシュポイント: 372.2°C
- PSA: 68.97000
- LogP: 3.49640
- かんど: air sensitive
- ようかいせい: 未確定
- じょうきあつ: No data available
Tris(2,6-dimethoxyphenyl)phosphine セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
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危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R36/37/38
Tris(2,6-dimethoxyphenyl)phosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D383260-25g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 25g |
$270 | 2024-05-24 | |
eNovation Chemicals LLC | Y1103363-100g |
TRIS(2,6-DIMETHOXYPHENYL)PHOSPHINE |
85417-41-0 | 95% | 100g |
$760 | 2024-07-28 | |
Ambeed | A321978-250mg |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 250mg |
$5.0 | 2024-07-24 | |
Ambeed | A321978-25g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 25g |
$98.0 | 2024-07-24 | |
abcr | AB143101-25 g |
Tris(2,6-dimethoxyphenly)phosphine, 95%; . |
85417-41-0 | 95% | 25 g |
€210.00 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27360-5g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 5g |
¥79.0 | 2023-09-06 | |
Chemenu | CM255320-10g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 95% | 10g |
$117 | 2021-08-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1614-5G |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | >97.0%(HPLC) | 5g |
¥420.00 | 2024-04-15 | |
Ambeed | A321978-5g |
Tris(2,6-dimethoxyphenyl)phosphine |
85417-41-0 | 97% | 5g |
$20.0 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237379-5 g |
Tris(2,6-dimethoxyphenyl)phosphine, |
85417-41-0 | 5g |
¥632.00 | 2023-07-10 |
Tris(2,6-dimethoxyphenyl)phosphine 合成方法
ごうせいかいろ 1
2.1 Reagents: Sodium hydroxide Solvents: Water
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
Tris(2,6-dimethoxyphenyl)phosphine Raw materials
Tris(2,6-dimethoxyphenyl)phosphine Preparation Products
Tris(2,6-dimethoxyphenyl)phosphine 関連文献
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1. Reaction of [RuCl2(DMSO)4] with aromatic phosphines bearing ortho-methoxy groups??Yasuhiro Yamamoto,Ken-ichiro Sugawara,Tsuyoshi Aiko,Jian-Fang Ma J. Chem. Soc. Dalton Trans. 1999 4003
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2. Reactions of di- and tri-nuclear palladium and platinum isocyanide complexes with highly basic and bulky aromatic phosphines containing methoxy groups at the 2 and 6 positionsYasuhiro Yamamoto,Fumiko Arima J. Chem. Soc. Dalton Trans. 1996 1815
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Kang Wang,Shufeng Chen,Hang Zhang,Shuai Xu,Fei Ye,Yan Zhang,Jianbo Wang Org. Biomol. Chem. 2016 14 3809
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Hamid R. Zare,Milad Tashkili,Hossein Khoshro,Davood Nematollahi,Ali Benvidi Anal. Methods 2014 6 5999
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Hamid R. Zare,Milad Tashkili,Hossein Khoshro,Davood Nematollahi,Ali Benvidi Anal. Methods 2014 6 5999
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Huizhen Liu,Ning Yan,Paul J. Dyson Chem. Commun. 2014 50 7848
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7. Reactions of tris(2,6-dimethoxyphenyl)phosphine with epoxidesMasanoir Wada,Aki Tsuboi J. Chem. Soc. Perkin Trans. 1 1987 151
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T. Srinivasa Reddy,Steven H. Privér,Vijay V. Rao,Nedaossadat Mirzadeh,Suresh K. Bhargava Dalton Trans. 2018 47 15312
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Xuefeng Wang,Min Yang,Shengqing Ye,Yunyan Kuang,Jie Wu Chem. Sci. 2021 12 6437
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10. Novel single or double insertion of alkynes into rhodium– and iridium–oxygen or –phosphorus atom bonds and transannular addition of 1-alkynes between the rhodium atom and the ipso-carbon atom of the phosphorus ligandYasuhiro Yamamoto,Kenichiro Sugawara,Xiao-Hong Han J. Chem. Soc. Dalton Trans. 2002 195
Tris(2,6-dimethoxyphenyl)phosphineに関する追加情報
Introduction to Tris(2,6-dimethoxyphenyl)phosphine (CAS No. 85417-41-0)
Tris(2,6-dimethoxyphenyl)phosphine, a compound with the chemical formula C18H20O2P and CAS number 85417-41-0, is a significant organophosphorus compound widely utilized in the field of synthetic chemistry and pharmaceutical research. This organophosphorus reagent is characterized by its three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which imparts unique chemical properties making it valuable for various applications.
The< strong>Tris(2,6-dimethoxyphenyl)phosphine molecule exhibits excellent stability and reactivity, making it a preferred choice for catalytic processes in organic synthesis. Its ability to act as a ligand in transition metal complexes has been extensively explored in recent years, particularly in the development of novel catalysts for cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are essential in the synthesis of pharmaceuticals and fine chemicals.
In the realm of pharmaceutical research, Tris(2,6-dimethoxyphenyl)phosphine has shown promise as a precursor in the synthesis of bioactive molecules. The< strong>2,6-dimethoxyphenyl moiety is a common pharmacophore found in many natural products and drug candidates, contributing to the compound's biological activity. Recent studies have highlighted its role in the development of kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders. The phosphine ligand enhances the binding affinity and selectivity of these inhibitors by stabilizing transition metal complexes that facilitate the catalytic conversion of substrates into active intermediates.
The compound's utility extends beyond pharmaceuticals into materials science. In particular, Tris(2,6-dimethoxyphenyl)phosphine has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The< strong>CAS no. 85417-41-0-labeled compound serves as a key intermediate in creating conjugated polymers with high charge carrier mobility. These polymers are integral to next-generation electronic devices due to their ability to efficiently transport electrons and holes, thereby improving device performance.
Recent advancements in green chemistry have also leveraged Tris(2,6-dimethoxyphenyl)phosphine as a sustainable catalyst. Researchers have demonstrated its effectiveness in promoting environmentally friendly reactions under mild conditions, reducing the need for harsh solvents and high temperatures. This aligns with global efforts to minimize the environmental impact of chemical processes while maintaining high yields and selectivity.
The< strong>phosphine ligand in Tris(2,6-dimethoxyphenyl)phosphine is particularly noteworthy for its versatility. It can be modified or derivatized to tailor its reactivity for specific applications. For instance, functionalization at the phosphorus center can enhance its coordination ability with metal centers or alter its electronic properties. Such modifications have led to the development of highly specialized catalysts for asymmetric synthesis, where enantioselective control is crucial for producing chiral drugs with minimal racemization.
In conclusion, Tris(2,6-dimethoxyphenyl)phosphine (CAS No. 85417-41-0) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions in these fields. As scientific understanding continues to evolve, it is anticipated that new applications for this< strong>organophosphorus reagent will emerge, further solidifying its importance in modern chemistry.
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